Synthesis Methods
The synthesis of JNJ 303 involves several steps that typically include the formation of the adamantane moiety followed by functionalization to introduce the fluorophenyl and urea groups. While specific detailed protocols are not extensively documented in public literature, general synthetic approaches for similar adamantane derivatives often include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Molecular Structure
The molecular formula of JNJ 303 is C13H14FN2O, with a molecular weight of approximately 232.26 g/mol. The compound features a distinct adamantane core, which contributes to its unique binding properties and selectivity towards Kv7.1 channels.
Chemical Reactions Involving JNJ 303
JNJ 303 primarily interacts with potassium ion channels, particularly Kv7.1/KCNE1 complexes. Its mechanism involves:
These interactions can lead to significant physiological effects such as QT interval prolongation in cardiac tissues, which is crucial for understanding its safety profile .
Mechanism of Action
JNJ 303 acts as a gating modifier for the Kv7.1 channel complex, which is essential for cardiac repolarization:
Physical and Chemical Properties
JNJ 303 exhibits several notable physical and chemical properties:
Scientific Applications
JNJ 303 has several applications in scientific research:
The pursuit of specific IKs inhibitors evolved from the broader study of potassium channel physiology in the late 20th century. Early agents like chromanol 293B and L-735,821 provided initial proof-of-concept for IKs blockade but exhibited significant off-target effects, particularly on other repolarizing currents (e.g., IKr) and metabolic pathways. Chromanol 293B, while useful, demonstrated only moderate potency (IC₅₀ ~1-10 µM) and non-selective inhibition of cyclic AMP-stimulated chloride currents, complicating data interpretation [3] [6].
The limitations of these early compounds highlighted the need for highly selective pharmacological tools. Research revealed that IKs, conducted by KCNQ1/KCNE1 channel complexes, serves dual physiological roles:
This functional insight drove the development of next-generation inhibitors with improved specificity to probe IKs's role in cardiac repolarization without confounding off-target effects.
JNJ 303 emerged from systematic screening efforts by Janssen Pharmaceutica NV to identify potent and selective IKs inhibitors. Key pharmacological characteristics established through voltage-clamp studies include:
Table 1: Selectivity Profile of JNJ 303 in Cardiac Ion Channels
| Ion Channel | Current Type | IC₅₀ (µM) | Fold-Selectivity vs. IKs |
|---|---|---|---|
| IKs | K⁺ (KCNQ1/KCNE1) | 0.064 | 1 |
| IKr | K⁺ (hERG) | 12.6 | 197 |
| Iₜₒ | K⁺ | 11.1 | 173 |
| Iₙₐ | Na⁺ | 3.3 | 52 |
| ICₐ | Ca²⁺ (L-type) | >10 | >156 |
The structural basis for JNJ 303's selectivity involves specific interactions with the KCNQ1 voltage-sensing domain (VSD), distinct from the pore-binding sites targeted by non-selective blockers. Validation studies confirmed its functional impact:
JNJ 303 thus represented a significant methodological advance over earlier inhibitors, enabling specific interrogation of IKs function without concurrent blockade of other major repolarizing currents.
The therapeutic and experimental rationale for IKs inhibition stems from its unique role in cardiac electrophysiology, particularly under stress conditions:
IKs serves as a critical component of the "repolarization reserve" – a physiological safeguard ensuring reliable action potential termination even when other repolarizing currents are compromised. JNJ 303 studies demonstrated that:
This reserve function explains why IKs gain particular importance in disease states like heart failure, where IKr is downregulated and sympathetic tone is elevated [1] [6].
JNJ 303 studies elucidated two key arrhythmogenic mechanisms involving IKs:
Result: >50% increase in transmural repolarization gradient, creating a substrate for re-entry [5]
Adrenergic-potentiated instability: During sympathetic activation, JNJ 303 significantly reduces the threshold for TdP arrhythmias. This mirrors the clinical phenotype of LQT1 (KCNQ1 mutations), where arrhythmias occur preferentially during exercise or emotional stress [5] [10]
Table 2: Key Research Applications of JNJ 303 in Cardiac Models
| Experimental Context | Key Finding | Significance |
|---|---|---|
| Human ventricular wedge + ISO | 2.5× greater APD prolongation with JNJ 303 under ISO vs. baseline | Reveals IKs criticality during β-adrenergic stimulation |
| Pharmacological repolarization impairment | JNJ 303 amplifies APD prolongation by IKr blockers (e.g., E-4031) | Validates repolarization reserve concept |
| Rabbit LV wedge at 2Hz pacing | Enables detection of conduction slowing missed at lower pacing frequencies | Highlights protocol-dependence in proarrhythmia models |
| Human stem cell-derived cardiomyocytes | Minor FP prolongation alone; dramatic effects with repolarization impairment | Models patient-specific vulnerability to IKs loss |
JNJ 303 facilitated molecular-level understanding of KCNQ1/KCNE1 channelopathies:
These insights establish JNJ 303 as an indispensable tool for probing IKs's roles in both physiological adaptation and pathological arrhythmogenesis, particularly in contexts of reduced repolarization reserve or heightened sympathetic tone.
Table 3: JNJ 303 Compound Specifications
| Attribute | Detail |
|---|---|
| Chemical Name | 2-(4-Chlorophenoxy)-2-methyl-N-[5-[(methylsulfonyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-propanamide |
| Synonyms | JNJ-303, JNJ303 |
| Molecular Formula | C₂₁H₂₉ClN₂O₄S |
| Molecular Weight | 440.98 g/mol |
| CAS Number | 878489-28-2 |
| Primary Target | IKs (KCNQ1/KCNE1 potassium channel) |
| Key Research Use | Investigation of cardiac repolarization, arrhythmia mechanisms, repolarization reserve |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5